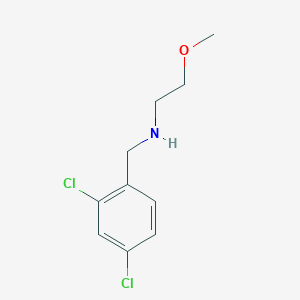

N-(2,4-dichlorobenzyl)-2-methoxyethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(2,4-dichlorobenzyl)-2-methoxyethanamine is an organic compound that belongs to the class of benzylamines It is characterized by the presence of a 2,4-dichlorobenzyl group attached to a 2-methoxyethanamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorobenzyl)-2-methoxyethanamine typically involves the reaction of 2,4-dichlorobenzyl chloride with 2-methoxyethanamine. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,4-dichlorobenzyl)-2-methoxyethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the 2,4-dichlorobenzyl group can be replaced by other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in ethanol or methanol.

Major Products Formed

Oxidation: Formation of 2,4-dichlorobenzaldehyde or 2,4-dichlorobenzoic acid.

Reduction: Formation of 2-methoxyethylamine or 2-methoxyethanol derivatives.

Substitution: Formation of various substituted benzylamines or benzyl ethers.

Wissenschaftliche Forschungsanwendungen

N-(2,4-dichlorobenzyl)-2-methoxyethanamine has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of bacterial and viral infections.

Biological Studies: It is used in biochemical assays to investigate its effects on cellular processes and enzyme activities.

Industrial Applications: The compound is utilized as an intermediate in the synthesis of agrochemicals, dyes, and other fine chemicals.

Wirkmechanismus

The mechanism of action of N-(2,4-dichlorobenzyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-Dichlorobenzyl alcohol: A related compound with antiseptic properties, commonly used in throat lozenges.

2,4-Dichlorobenzylamine:

Uniqueness

N-(2,4-dichlorobenzyl)-2-methoxyethanamine is unique due to the presence of both the 2,4-dichlorobenzyl and 2-methoxyethanamine moieties, which confer distinct chemical and biological properties

Biologische Aktivität

N-(2,4-dichlorobenzyl)-2-methoxyethanamine is a compound of interest due to its potential biological activities, particularly in antimicrobial and antifungal applications. This article reviews the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

The presence of two chlorine atoms on the benzyl ring significantly influences its biological properties.

The primary mechanism of action for this compound is believed to involve the inhibition of key enzymes in microbial metabolism. Similar compounds have been shown to disrupt ergosterol biosynthesis in fungi by inhibiting lanosterol 14-alpha-demethylase, leading to cell death in fungal species.

Biochemical Pathways

- Inhibition of Ergosterol Biosynthesis : This pathway is crucial for fungal cell membrane integrity.

- Impact on Bacterial Virulence : Some studies suggest that compounds with similar structures can inhibit the type III secretion system (T3SS) in bacteria, which is essential for their virulence .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicate a broad spectrum of activity:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Streptococcus pyogenes | 0.5 mg/mL | Cell wall synthesis inhibition |

| Staphylococcus aureus | 1.0 mg/mL | Protein synthesis inhibition |

| Candida albicans | 0.25 mg/mL | Ergosterol biosynthesis inhibition |

These findings suggest that the compound can effectively inhibit both bacterial and fungal growth.

Case Studies

- Throat Lozenges Study : A clinical study investigated the effectiveness of lozenges containing 2,4-dichlorobenzyl alcohol (DCBA) and amylmetacresol (AMC), which share structural similarities with this compound. Results showed over 99.9% reduction in colony-forming units (CFUs) against pathogens like S. pyogenes within minutes of exposure, indicating rapid bactericidal action .

- In Vivo Efficacy : In animal models, compounds similar to this compound demonstrated significant reductions in pathogen load and improved survival rates post-infection with Salmonella enterica, highlighting potential therapeutic applications .

Safety and Toxicity Profile

The safety profile of this compound has been assessed in various studies:

Eigenschaften

IUPAC Name |

N-[(2,4-dichlorophenyl)methyl]-2-methoxyethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl2NO/c1-14-5-4-13-7-8-2-3-9(11)6-10(8)12/h2-3,6,13H,4-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGNOLUPGPEOIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.